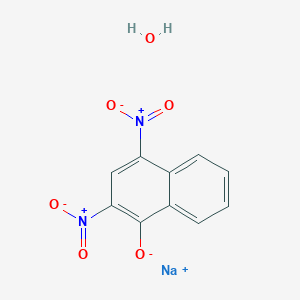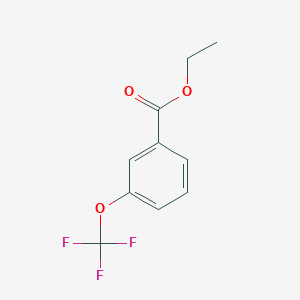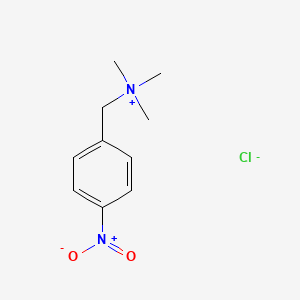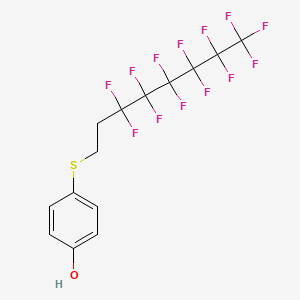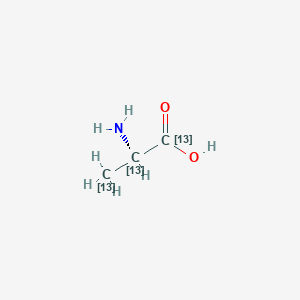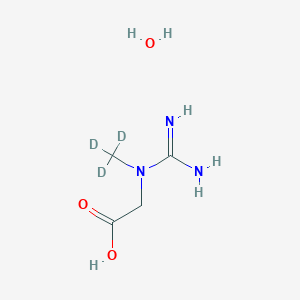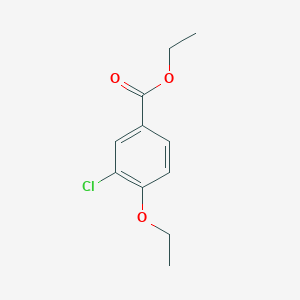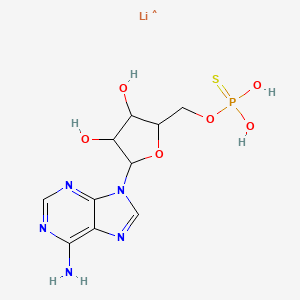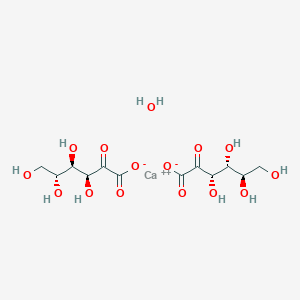
Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate
描述
Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. It is an organic compound with the molecular formula C12H22CaO14. This compound is widely used in the medical field as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets .
作用机制
Target of Action
The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the enzyme fructuronate reductase (EC 1.1.1.57) . This enzyme plays a crucial role in the metabolism of 2-keto-D-gluconic acid, which is controlled by the UxuR regulon in E. coli .
Mode of Action
2-Keto-D-gluconic acid hemicalcium salt hydrate interacts with its target, fructuronate reductase, to facilitate the conversion of 2-keto-D-gluconic acid to D-mannonate . This interaction results in changes to the metabolic pathways within the cell, leading to the production of D-mannonate .
Biochemical Pathways
The biochemical pathway affected by 2-Keto-D-gluconic acid hemicalcium salt hydrate involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This process is part of the broader metabolic pathways of E. coli, controlled by the UxuR regulon . The downstream effects of this conversion include the production of D-erythorbic acid using an α-amylase enzyme .
Pharmacokinetics
Its solubility in water (49-51 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate’s action involve changes to the metabolic pathways within the cell. By facilitating the conversion of 2-keto-D-gluconic acid to D-mannonate, it influences the production of D-erythorbic acid .
Action Environment
The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and pH. For example, the activity of the enzyme fructuronate reductase, which the compound targets, can be affected by temperature . .
生化分析
Biochemical Properties
The metabolism of 2-Keto-D-gluconic acid hemicalcium salt hydrate is controlled by the UxuR regulon in E. coli . This compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) . It can also be used to make D-erythorbic acid using an α-amylase enzyme .
Cellular Effects
While specific cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate are not fully documented, it’s known that this compound exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .
Molecular Mechanism
The molecular mechanism of 2-Keto-D-gluconic acid hemicalcium salt hydrate involves its conversion to D-mannonate by the enzyme fructuronate reductase . This process is part of the UxuR regulon-controlled metabolism in E. coli .
Metabolic Pathways
In the metabolic pathway, 2-Keto-D-gluconic acid hemicalcium salt hydrate is converted to D-mannonate by the enzyme fructuronate reductase . This process is part of the UxuR regulon-controlled metabolism in E. coli .
准备方法
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The crystallized product is then filtered, crushed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, calcium gluconate is produced using two main methods:
Glucose Oxidation Method: This method involves the oxidation of glucose in the presence of glucose oxidase and catalase, followed by the reaction with calcium carbonate to form calcium gluconate.
Hydrolysis of Gluconic Acid-Delta-Lactone: In this method, gluconic acid-delta-lactone is hydrolyzed to gluconic acid, which then reacts with calcium carbonate to produce calcium gluconate.
化学反应分析
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including:
Oxidation: Gluconic acid, the precursor of calcium gluconate, is an oxidation product of glucose.
Substitution: Calcium gluconate can participate in substitution reactions where the calcium ion is replaced by other cations in solution.
Common Reagents and Conditions
Oxidation: Glucose oxidase and catalase are commonly used to oxidize glucose to gluconic acid.
Substitution: Aqueous solutions of calcium gluconate can react with other salts to form different calcium compounds.
Major Products
科学研究应用
Calcium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a source of calcium ions in various chemical reactions.
Medicine: It is used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.
Industry: Calcium gluconate is used in the food industry as a calcium supplement and a buffering agent.
相似化合物的比较
Calcium gluconate can be compared with other calcium salts such as:
Calcium Carbonate: Commonly used as a dietary supplement and antacid.
Calcium Citrate: Another calcium supplement that is more soluble than calcium carbonate and is often used in individuals with low stomach acid.
Calcium gluconate is unique due to its high solubility in water and its ability to be administered intravenously, making it suitable for rapid treatment of acute calcium deficiencies .
属性
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584440 | |
| Record name | Calcium D-fructosonate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040352-40-6 | |
| Record name | Calcium D-fructosonate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1040352-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


